(+)-Oxy-chlordane

Enantioselective bioaccumulation Food chain transfer Poultry toxicology

Racemic oxychlordane standards obscure the true enantiomeric fraction (EF) in environmental and biological samples, invalidating source-tracking and exposure assessments. (+)-Oxy-chlordane (CAS 155681-22-4) is the purified (+)-enantiomer reference material that resolves this limitation. • Enables accurate EF determination (≠0.5) in aged soil, sediment, air, and biota via chiral GC-MS • Essential for CYP-mediated metabolism studies using human/animal hepatocytes and microsomes • Validated for enantiomer-specific biomonitoring assays in serum, breast milk, and adipose tissue Supplied with full Certificate of Analysis for regulatory-grade method development and QC.

Molecular Formula C10H4Cl8O
Molecular Weight 423.7 g/mol
CAS No. 155681-22-4
Cat. No. B170069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Oxy-chlordane
CAS155681-22-4
Synonyms1 alpha,2 beta,4 beta,5,6,7 beta,8,8-octachloro-2,3 alpha-epoxy-3a alpha,4,7,7a alpha-tetrahydro-4,7-methanoindan
oxychlordane
Molecular FormulaC10H4Cl8O
Molecular Weight423.7 g/mol
Structural Identifiers
SMILESC12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C10H4Cl8O/c11-3-1-2(6-9(3,16)19-6)8(15)5(13)4(12)7(1,14)10(8,17)18/h1-3,6H/t1-,2+,3+,6-,7+,8-,9+/m0/s1
InChIKeyVWGNQYSIWFHEQU-ZJIZBUSHSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Oxy-chlordane Standard & Chiral Tracer Guide


(+)-Oxy-chlordane (CAS 155681-22-4) is the purified (+)-enantiomer of oxychlordane, the principal persistent metabolite of the organochlorine pesticide technical chlordane [1]. Unlike racemic (±)-oxychlordane mixtures, this chiral standard enables precise enantiomer-specific quantification in environmental and biological matrices, a critical requirement given the compound's well-documented enantioselective environmental fate and bioaccumulation patterns [2]. As a fully characterized reference material with defined stereochemistry, it is essential for method development, calibration, and quality control in chiral gas chromatography–mass spectrometry (GC-MS) analyses of legacy pesticide contamination [3].

Why Racemic Oxychlordane Standards Fail


Generic (±)-oxychlordane analytical standards and other chlordane metabolites (e.g., trans-nonachlor, cis-chlordane) are not functionally equivalent to the (+)-enantiomer. Oxychlordane is a chiral molecule that undergoes pronounced enantioselective metabolism, degradation, and bioaccumulation in both environmental matrices and biological systems [1]. Consequently, the enantiomeric composition of oxychlordane residues in real-world samples is almost never racemic (EF ≠ 0.5) [2]. Substituting a racemic standard for the pure (+)-enantiomer would obscure the true enantiomeric fraction (EF) and invalidate efforts to source-track contamination or accurately assess human and ecological exposure. The specific quantitative evidence below demonstrates exactly how and why the (+)-enantiomer's behavior diverges significantly from its (-) counterpart and other chlordane-related compounds.

(+)-Oxy-chlordane Differentiation Evidence


Enantioselective Bioaccumulation in Laying Hens

In a 2022 study exposing laying hens to chlordane-related compounds, the (+)-isomer of the metabolite oxychlordane was found to be overwhelmingly dominant in all tissues analyzed over the course of the experiment [1]. This stands in contrast to the parent compound cis-chlordane, for which the (-)-enantiomer was dominant and its dominance increased over time [1]. This demonstrates a stark reversal in enantioselective fate between the parent pesticide and its major metabolite.

Enantioselective bioaccumulation Food chain transfer Poultry toxicology

Sex-Specific Enantioselective Depletion in Rats

A 2005 comparative tissue depletion study in male and female rats exposed to oxychlordane revealed that tissues from both sexes were selectively depleted of the (+)-enantiomer over time [1]. Furthermore, a stark gender difference in total body burden clearance was observed: female rats exhibited no significant clearance of oxychlordane over 56 days post-dosing, whereas male rats lost approximately 50% of their oxychlordane body burden in the same period [1]. This indicates that the (+)-enantiomer is preferentially metabolized or excreted, and that this process is more efficient in males.

Toxicokinetics Enantioselective metabolism Gender-specific toxicity

Enantioselective Enrichment in Agricultural Soils

Analysis of 35 agricultural and cemetery soils from Alabama, USA, revealed a consistent pattern of enantioselective degradation [1]. The study found significant enantioselective depletion of (+)-trans-chlordane and (-)-cis-chlordane, but conversely, enrichment of the metabolite (+)-oxychlordane in the vast majority of samples with detectable residues [1]. This indicates that while the parent pesticides are degraded, their chiral metabolite (+)-oxychlordane persists and accumulates in the soil profile.

Environmental forensics Soil contamination Chiral signatures

Enantioselective Formation in Liver Microsomes

In vitro metabolism studies using rat liver microsomes demonstrated that the formation of oxychlordane from its parent compounds, cis- and trans-chlordane, is highly enantioselective and dependent on the specific cytochrome P450 (CYP) enzymes induced [1]. The enantiomeric fraction (EF) of the oxychlordane produced varied significantly (EF = 0.45–0.89), indicating that different microsomal preparations (representing different CYP induction states) can preferentially form either the (+) or (-) enantiomer [1]. Notably, the direction of enrichment could be reversed depending on the CYP isoform profile.

In vitro metabolism Cytochrome P450 Enantiomer enrichment

Enhanced Toxicity vs. Parent Nonachlor Isomers

A 2003 toxicological study in female rats established that the metabolite oxychlordane is not only more bioaccumulative but also significantly more acutely toxic than its major precursors, trans-nonachlor and cis-nonachlor [1]. The study found that oxychlordane was toxic at levels approximately eight times lower than those required for trans-nonachlor and cis-nonachlor to produce comparable effects [1]. This positions oxychlordane, rather than the parent pesticide components, as the primary driver of toxicity from chlordane exposure in mammals.

Toxicology Bioaccumulation Risk Assessment

Enantiomer Fraction Variability in Biota

Analysis of oxychlordane in marine and terrestrial biota consistently reveals non-racemic enantiomer fractions (EFs) that deviate significantly from 0.50 [1][2]. For instance, an overall enantiomeric excess of (+)-oxychlordane (EF 0.53–0.86) was observed in Calanus spp. from Arctic fjords [1]. Conversely, in other species like harbour seals, the ER for oxychlordane was < 1, while in grey seals it was > 1 [2]. This species-specific and location-specific variability in EF makes it a powerful forensic tool for tracking contaminant sources and food web dynamics.

Biomonitoring Chiral analysis Environmental chemistry

(+)-Oxy-chlordane Research Applications


Environmental Forensics and Source Tracking

The pure (+)-enantiomer standard is essential for determining the enantiomer fraction (EF) of oxychlordane in aged soil, sediment, and air samples. As demonstrated by the enrichment of (+)-oxychlordane in agricultural soils [1], a non-racemic EF (≠0.5) serves as a definitive fingerprint of historical contamination and in-situ microbial degradation. This application is critical for environmental liability assessments and for distinguishing legacy pollution from potential new inputs.

Human Biomonitoring and Risk Assessment

Given that oxychlordane is ~8 times more toxic than its parent nonachlor isomers [1] and undergoes gender-specific enantioselective depletion in mammals [2], its accurate quantification in human serum, breast milk, and adipose tissue is paramount. A pure (+)-enantiomer standard enables the development and validation of precise biomonitoring assays, allowing researchers to establish more accurate human health risk benchmarks for populations with high dietary exposure to marine mammals or fatty fish.

In Vitro Metabolism and DDI Studies

The enantioselective formation of oxychlordane from parent chlordanes is dependent on the specific cytochrome P450 (CYP) enzyme isoforms expressed [1]. The pure (+)-enantiomer standard is a mandatory tool for in vitro studies using human or animal hepatocytes and microsomes. It allows researchers to precisely measure the rate of (+)-oxychlordane formation, identify the responsible CYP isoforms (e.g., CYP2B6, CYP3A4), and investigate potential interactions with co-administered pharmaceuticals that may alter its metabolism and toxicity.

Food Chain Transfer and Wildlife Toxicology

The dominant accumulation of the (+)-enantiomer in the tissues and eggs of laying hens [1] highlights the need for enantiomer-specific analysis in food safety and ecological risk assessment. The pure (+)-standard is required to accurately assess the transfer of this potent, bioaccumulative metabolite from contaminated feed or prey items into the human food supply (e.g., poultry, eggs, fish) and to evaluate its impact on the health and reproduction of top predators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Oxy-chlordane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.